molecular formula C15H25BClNO2 B14065417 (R)-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride

(R)-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride

Cat. No.: B14065417
M. Wt: 297.6 g/mol
InChI Key: UCTOWSYIRICYQH-ZOWNYOTGSA-N
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Description

®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting a suitable boronic acid or ester with a diol, such as pinacol, under dehydrating conditions.

    Introduction of the amine group: The amine functionality is introduced through reductive amination or other suitable methods.

    Formation of the hydrochloride salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or esters.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boron-containing ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound can be used as a probe or ligand due to its ability to interact with specific biomolecules. Its amine group allows for conjugation with various biological entities, facilitating studies in molecular biology and biochemistry.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The boron-containing ring can be used in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of ®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The boron-containing ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride apart from similar compounds is its combination of a boron-containing dioxaborolane ring with a phenyl group and an amine functionality. This unique structure imparts distinct reactivity and versatility, making it valuable in a wide range of scientific and industrial applications.

Properties

Molecular Formula

C15H25BClNO2

Molecular Weight

297.6 g/mol

IUPAC Name

(1R)-3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C15H24BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13(17)11-10-12-8-6-5-7-9-12;/h5-9,13H,10-11,17H2,1-4H3;1H/t13-;/m0./s1

InChI Key

UCTOWSYIRICYQH-ZOWNYOTGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H](CCC2=CC=CC=C2)N.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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